6-Chloro-3-iodopyridin-2-ol
Overview
Description
6-Chloro-3-iodopyridin-2-ol is an organic compound with the chemical formula C5H3ClINO . It is a white or off-white crystalline solid .
Synthesis Analysis
The preparation of 6-Chloro-3-iodopyridin-2-ol is usually carried out by chemical synthesis. A commonly used preparation method is to react 2-iodopyridine with trichloroethanol, and then perform hydrogenation treatment to obtain the target product .Molecular Structure Analysis
The molecular structure of 6-Chloro-3-iodopyridin-2-ol is represented by the formula C5H3ClINO . The InChI code for this compound is 1S/C5H3ClINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H .Physical And Chemical Properties Analysis
6-Chloro-3-iodopyridin-2-ol has a molecular weight of 255.44 . It is slightly soluble in water, but soluble in common organic solvents such as alcohol and ether . The compound has a melting point of about 120 degrees Celsius .Scientific Research Applications
Halogen-rich Intermediates for Synthesis
Halogenated pyridines, including those similar to 6-Chloro-3-iodopyridin-2-ol, are recognized as valuable intermediates in medicinal chemistry due to their potential to undergo various functionalization reactions. Wu et al. (2022) described the synthesis of halogen-rich pyridines as intermediates, emphasizing their utility in creating pentasubstituted pyridines with functionalities desirable for further chemical manipulations (Wu et al., 2022).
Functionalization of Halopyridines
The flexibility in functionalizing halopyridines at specific positions allows for the selective introduction of functional groups. Bobbio and Schlosser (2001) demonstrated this through deprotonation studies leading to carboxylation and iodination, producing compounds that serve as new building blocks for pharmaceutical research (Bobbio & Schlosser, 2001).
Crystal Packing and Halogen Bonding
Studies on halobismuthates with 3-iodopyridinium cations have shown the role of halogen⋯halogen contacts in crystal packing, indicating the importance of such structures in materials science. Gorokh et al. (2019) highlighted the energy estimation of these interactions by theoretical methods, showing the relevance of halogen bonding in the design of new materials (Gorokh et al., 2019).
Synthesis and Reactivity
The synthesis and reactivity of halopyridines, including chloro- and iodo-substituted derivatives, have been explored for creating intermediates for further chemical synthesis. Yi-hui (2009) detailed the synthesis of 2-chloro-3-iodopyridine, an important raw material for producing other chemically significant pyridines, highlighting the method's efficiency and yield (Yi-hui, 2009).
Safety And Hazards
6-Chloro-3-iodopyridin-2-ol is considered potentially toxic and dangerous, and caution is required when handling it . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . Personal protective equipment should be used when handling this compound, and it should be operated in a well-ventilated environment .
Future Directions
While specific future directions for 6-Chloro-3-iodopyridin-2-ol are not mentioned in the search results, it’s worth noting that the compound has a wide range of uses in the fields of pharmaceutical chemistry and agriculture . This suggests potential for further exploration and application in these areas.
properties
IUPAC Name |
6-chloro-3-iodo-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGFVVYAFTYTPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-iodopyridin-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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